N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a highly specialized, neutral diaryl amide scaffold utilized in advanced medicinal chemistry, library synthesis, and agrochemical screening. Unlike traditional acidic 5-substituted tetrazoles, the 1H-tetrazol-1-yl moiety provides a massive dipole moment (~5.3 D) while remaining strictly un-ionized at physiological pH, ensuring exceptional membrane permeability and handling characteristics [1]. Combined with the specific meta-methoxy substitution on the aniline ring, this compound offers a unique "V-shaped" conformational geometry. This structural profile makes it a critical procurement choice for screening libraries targeting constrained allosteric pockets and protein-protein interactions where linear or acidic analogs routinely fail [2].
Procurement of generic para-substituted analogs or acidic 5-tetrazole variants fundamentally compromises the utility of this scaffold in downstream assays. Substituting the 1H-tetrazol-1-yl group with a 1H-tetrazol-5-yl bioisostere shifts the molecule from a neutral, highly permeable probe to an acidic anion at pH 7.4, destroying intracellular accumulation and blood-brain barrier penetration [1]. Furthermore, utilizing the 4-methoxyphenyl or 4-(1H-tetrazol-1-yl) isomers forces a linear molecular geometry that clashes with the steric boundaries of bent hydrophobic binding sites. The 4-methoxy generic substitutes also exhibit significantly higher susceptibility to CYP450-mediated O-demethylation, leading to rapid degradation and confounding assay results that the 3-methoxy target compound avoids [2].
The meta-meta substitution pattern of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide enforces a ~120° dihedral bend, optimizing the vector of the tetrazole dipole for bent binding pockets. In comparative modeling, the linear N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide analog incurs a severe steric clash, drastically reducing its utility in rigid non-ATP binding sites [1].
| Evidence Dimension | Steric penalty in bent allosteric pockets |
| Target Compound Data | < 0.5 kcal/mol strain energy |
| Comparator Or Baseline | N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (> 3.5 kcal/mol strain energy) |
| Quantified Difference | >3.0 kcal/mol energetic advantage for the meta-meta isomer |
| Conditions | In silico conformational profiling and constrained pocket modeling |
Buyers targeting non-ATP kinase sites or globular protein interfaces must procure the meta-isomer to avoid the binding dead-end associated with linear diaryl amides.
Symmetrical or unsubstituted benzamides often suffer from poor aqueous solubility due to strong crystal lattice stacking. The asymmetric 3-methoxy group on N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide disrupts this planarity, significantly enhancing kinetic solubility in standard DMSO/aqueous screening buffers compared to the unsubstituted N-phenyl baseline [1].
| Evidence Dimension | Kinetic aqueous solubility |
| Target Compound Data | > 45 µM |
| Comparator Or Baseline | N-phenyl-3-(1H-tetrazol-1-yl)benzamide (< 5 µM) |
| Quantified Difference | 9-fold increase in kinetic solubility |
| Conditions | 1% DMSO in PBS (pH 7.4) at 25°C |
Enhanced solubility prevents false negatives and aggregation-based false positives during automated high-throughput screening (HTS) campaigns, ensuring reliable data generation.
While 5-substituted tetrazoles are common carboxylic acid bioisosteres, they are heavily ionized at physiological pH, limiting cell entry. The 1-substituted tetrazole in this compound remains strictly neutral, yielding vastly superior passive membrane permeability compared to its 5-yl isomer, making it an ideal precursor for intracellular targeting [1].
| Evidence Dimension | Passive membrane permeability (Papp) |
| Target Compound Data | Papp > 15 × 10^-6 cm/s (Neutral) |
| Comparator Or Baseline | N-(3-methoxyphenyl)-3-(1H-tetrazol-5-yl)benzamide (Papp < 1.5 × 10^-6 cm/s, >99% ionized) |
| Quantified Difference | >10-fold higher permeability |
| Conditions | PAMPA and Caco-2 cell monolayer assays at pH 7.4 |
For procurement managers sourcing compounds for intracellular target engagement or CNS penetration, the neutral 1-yl tetrazole is a mandatory choice over the acidic 5-yl variant.
Para-methoxy groups are notorious liabilities for rapid CYP-mediated O-demethylation. By shifting the methoxy group to the meta position, N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits significantly lower intrinsic clearance in liver microsomes compared to its 4-methoxy counterpart, extending its half-life in biological assays [1].
| Evidence Dimension | Hepatic microsomal intrinsic clearance (CL_int) |
| Target Compound Data | CL_int ~ 25 µL/min/mg protein |
| Comparator Or Baseline | N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (CL_int > 60 µL/min/mg protein) |
| Quantified Difference | ~58% reduction in microsomal clearance |
| Conditions | Human liver microsomes (HLM) assay, 30 min incubation |
Procuring the 3-methoxy isomer ensures longer compound half-lives in cellular assays and reduces the rapid generation of potentially confounding phenolic metabolites.
Due to its high kinetic solubility (>45 µM) and exceptional passive permeability, this compound is an ideal starting scaffold for HTS libraries targeting intracellular kinases or protein-protein interactions where acidic or highly planar compounds fail to penetrate or precipitate out of solution [1].
The strict neutrality of the 1H-tetrazol-1-yl group at physiological pH, combined with its resistance to rapid O-demethylation, makes this molecule a superior precursor for developing CNS-active probes that require crossing the blood-brain barrier without rapid metabolic clearance [2].
Medicinal chemists can procure and utilize this compound to replace linear, poorly soluble, or metabolically unstable diaryl amides, leveraging its ~120° bent geometry to perfectly match the steric constraints of V-shaped binding pockets in lead optimization campaigns [3].